molecular formula C13H8BrNO3 B13848960 (2-Bromo-4-nitrophenyl)-phenylmethanone

(2-Bromo-4-nitrophenyl)-phenylmethanone

Cat. No.: B13848960
M. Wt: 306.11 g/mol
InChI Key: VQYXWSQFNNNOKA-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)-phenylmethanone is a high-purity benzophenone derivative designed for research and development applications. Benzophenone scaffolds are of significant interest in medicinal chemistry and materials science . The specific bromo and nitro functional groups on the aromatic rings make this compound a valuable synthetic intermediate or building block for constructing more complex molecules . Researchers can utilize this compound in the development of novel photoinitiators, organic field-effect transistors (OFETs), and other advanced materials . In pharmaceutical research, similar structures have been explored as key intermediates in the synthesis of potential bioactive molecules, such as allosteric enhancers for adenosine receptors . The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the ketone group is a potential site for nucleophilic addition or reduction. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromo-4-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

VQYXWSQFNNNOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acylation Using 2-Bromo-4-nitrobenzoyl Chloride and Benzene

A classical method involves synthesizing 2-bromo-4-nitrobenzoyl chloride from 2-bromo-4-nitrobenzoic acid, followed by Friedel–Crafts acylation with benzene using a Lewis acid catalyst such as anhydrous iron(III) chloride (FeCl3).

Typical procedure:

  • Step 1: Preparation of 2-bromo-4-nitrobenzoyl chloride by treating 2-bromo-4-nitrobenzoic acid with oxalyl chloride at 0 °C, stirring until the reaction mixture clears, then concentrating to obtain the acid chloride as an oil.
  • Step 2: Dissolution of the acid chloride in 1,2-dichloroethane and addition of benzene.
  • Step 3: Addition of anhydrous FeCl3 portionwise at 0 °C, stirring for 1 hour.
  • Step 4: Quenching the reaction with ice-water and heating to remove solvent.
  • Step 5: Work-up involving extraction with isobutanol and water washing to isolate (2-bromo-4-nitrophenyl)-phenylmethanone as a solid.

This method yields the target ketone in moderate to good yields (~30% to 82% depending on conditions and scale) and is supported by analogous procedures for related compounds reported by the Royal Society of Chemistry (RSC).

Bromination of 4-Nitrobenzophenone Derivatives

An alternative approach is bromination of 4-nitrobenzophenone or related aminobenzophenones at the ortho position relative to the nitro group.

  • Bromination is typically performed in acetic acid solvent with potassium bromide (KBr), sodium perborate tetrahydrate as the oxidant, and ammonium molybdate tetrahydrate as a catalyst at low temperature (0 °C).
  • This method selectively introduces bromine at the 2-position of the nitro-substituted ring, yielding this compound derivatives with high yields (~88%).

Nitration and Subsequent Bromination of Benzophenone Precursors

Starting from benzophenone or phenylmethanone derivatives:

  • Nitration is carried out using mixed acid (concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 4-position.
  • Bromination follows using bromine or brominating agents under controlled low temperature to introduce bromine at the 2-position.
  • This stepwise electrophilic substitution allows for regioselective functionalization of the aromatic ring.

Analytical Data and Yields

Method Key Reagents/Conditions Yield (%) Notes Reference
Friedel–Crafts acylation 2-bromo-4-nitrobenzoyl chloride, benzene, FeCl3, 0 °C to RT 30–82 Reaction mixture stirred at 0 °C, work-up with isobutanol
Bromination in AcOH KBr, NaBO3·4H2O, (NH4)6Mo7O24·4H2O, 0 °C 88 High regioselectivity for 2-bromo substitution
Nitration + Bromination Mixed acid nitration, bromine at low temp Moderate Stepwise substitution, requires careful control General knowledge, supported by
Continuous bromination (related) Bromine and p-cresol in solvent, -20 to 10 °C >99 High selectivity, industrially scalable

Summary and Recommendations

  • The most established method for preparing this compound is via Friedel–Crafts acylation using the corresponding acid chloride and benzene under FeCl3 catalysis.
  • Bromination of nitro-substituted benzophenone derivatives under mild oxidizing conditions offers a selective route to the brominated product.
  • Careful temperature control and reagent stoichiometry are critical to avoid over-bromination or side reactions.
  • Continuous bromination techniques developed for related aromatic substrates may be adapted to improve selectivity and scalability.
  • Purification typically involves aqueous work-up, organic extraction, and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitrophenyl)-phenylmethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenylmethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenylmethanone derivatives.

    Reduction: Formation of (2-Amino-4-nitrophenyl)-phenylmethanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

(2-Bromo-4-nitrophenyl)-phenylmethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of advanced materials, including polymers and dyes.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Used in studies to understand the interactions of brominated and nitrated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitrophenyl)-phenylmethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromo groups may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Phenylmethanones

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties
(2-Bromo-4-nitrophenyl)-phenylmethanone C₁₃H₈BrNO₃ 322.11 g/mol 2-Br, 4-NO₂ on phenyl ring Strong electron-withdrawing effects; high polarity
(4'-Bromobiphenyl-4-yl)(phenyl)methanone C₁₉H₁₃BrO 337.21 g/mol 4-Br on biphenyl system Extended conjugation; enhanced thermal stability
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone C₁₃H₉BrFNO 294.11 g/mol 2-NH₂, 5-Br, 4-F substituents Amphoteric character; solubility in polar aprotic solvents
(2-Chloro-5-nitrophenyl)(4-bromophenyl)methanone C₁₃H₇BrClNO₃ 340.56 g/mol 2-Cl, 5-NO₂, 4-Br High reactivity in SNAr reactions; used in agrochemicals

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with (4'-Bromobiphenyl-4-yl)(phenyl)methanone, where bromine’s electron-withdrawing effect is mitigated by biphenyl conjugation .
  • Steric Hindrance: The 2-bromo substituent in the target compound introduces steric hindrance, reducing reactivity compared to analogs like (2-Chloro-5-nitrophenyl)(4-bromophenyl)methanone, where substituents are positioned to minimize steric clashes .

Key Findings :

  • Pharmaceutical Relevance: The target compound’s nitro and bromine groups enable precise functionalization in drug design. For instance, it serves as a precursor to dopamine D1 receptor ligands, outperforming simpler analogs like (2-Amino-5-bromophenyl)(phenyl)methanone in binding affinity due to nitro-enhanced electron deficiency .
  • Material Science: Compared to 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone, the phenylmethanone derivative exhibits lower solubility in polar solvents but higher thermal stability, making it suitable for high-temperature applications .

Physicochemical Property Comparisons

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound 127–130 (est.) Insoluble in water; soluble in DCM 3.2
2-Bromo-1-(2-hydroxy-5-nitrophenyl)ethanone 127 Soluble in acetic acid, chloroform 2.8
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone 180–185 Soluble in DMSO, methanol 1.9

Insights :

  • LogP Trends: Higher lipophilicity (LogP = 3.2) suggests better membrane permeability in drug delivery compared to (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (LogP = 1.9) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromo-4-nitrophenyl)-phenylmethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using brominated nitrobenzene derivatives and benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Controlled bromination of 4-nitrobenzophenone using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C ensures regioselectivity at the 2-position . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product. Reaction monitoring using TLC or HPLC is recommended to optimize intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • ¹H NMR : The aromatic proton at the 2-bromo position shows deshielding (~δ 8.2 ppm) due to electron-withdrawing effects of Br and NO₂. The carbonyl (C=O) resonance appears at ~δ 195 ppm in ¹³C NMR.
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).
  • HRMS : Molecular ion peak at m/z 306.97 (C₁₃H₈BrNO₃⁺) confirms the molecular formula. Differentiation from analogs (e.g., chloro-substituted derivatives) relies on isotopic patterns for bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (H314, H302). Store under inert atmosphere (argon) at 2–8°C to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste (UN 3261, Packing Group III) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position facilitates Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). The nitro group’s electron-withdrawing nature deactivates the ring, requiring elevated temperatures (80–100°C). Computational studies (DFT) can predict regioselectivity in subsequent functionalization .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL refine disordered regions?

  • Methodological Answer : Heavy atoms (Br) cause absorption errors; apply multi-scan corrections (SADABS). Use SHELXL for refinement:

  • Assign anisotropic displacement parameters for Br and O atoms.
  • Address potential disorder in the nitro group via PART instructions and free variables.
  • Validate with R1 < 5% and wR2 < 12% (I > 2σ(I)) .

Q. How can QSAR models predict the biological activity of this compound derivatives against microbial targets?

  • Methodological Answer :

  • Descriptor Selection : Calculate logP, molar refractivity, and electrostatic potential maps.
  • Training Set : Use analogs with known MIC values (e.g., from PubChem BioAssay).
  • Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.8). Substituent effects at the 4-nitro position correlate with enhanced Gram-positive activity .

Q. What mechanistic insights explain the compound’s role as a photoinitiator in polymer chemistry?

  • Methodological Answer : Upon UV irradiation, the nitro group undergoes n→π* transition, generating radicals that initiate polymerization. ESR spin-trapping (e.g., with TEMPO) confirms radical intermediates. Optimize initiation efficiency by varying solvent polarity (ε > 15 enhances charge transfer) .

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